

Preclinical Profile of Fedovapagon: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Fedovapagon

Cat. No.: B1672327

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Disclaimer: This document summarizes the publicly available preclinical data for **Fedovapagon** (VA106483). Comprehensive preclinical data, including detailed pharmacokinetics, full dose-response relationships, and safety toxicology, are not available in the public domain and are likely held by the developing pharmaceutical companies. This guide, therefore, presents the available information and provides representative experimental designs based on standard pharmacological practices.

Introduction

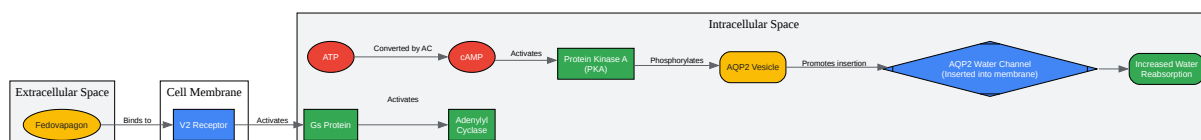
Fedovapagon (also known as VA106483) is a selective and orally active non-peptidic agonist of the vasopressin V2 receptor (V2R).[1] Developed initially by Vantia Ltd. and later by Ferring B.V., **Fedovapagon** was investigated primarily for the treatment of nocturia, a condition characterized by the need to wake at night to urinate.[2][3] The therapeutic rationale is based on the V2 receptor's role in regulating water reabsorption in the kidneys. Activation of V2 receptors leads to an antidiuretic effect, reducing urine production.

Mechanism of Action

Fedovapagon selectively binds to and activates the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The in vitro efficacy of **Fedovapagon** is demonstrated by its half-maximal effective concentration (EC50) of 24 nM.[1] Upon activation, the V2 receptor couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the

insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells in the kidneys. This increases water permeability and reabsorption from the urine back into the bloodstream, resulting in a concentrated, lower volume of urine.

Signaling Pathway



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Caption: Fedovapagon's V2 Receptor Signaling Pathway.

Preclinical Pharmacodynamics

Publicly available data on the pharmacodynamics of **Fedovapagon** is limited but demonstrates its antidiuretic effect in animal models. Studies have been conducted in rats and mice, with mentions of studies in dogs.[2]

In Vivo Efficacy in Rodent Models

Animal Model	Administration Route	Dose	Effect	Source
Rat	Oral	1 mg/kg	81% inhibition of urine output. Near-full inhibition for 2 hours, returning to normal levels 5 hours post-dose.	
Mouse	Intravesical	Not specified	Decreased baseline pressure and contractile activity in the bladder; reduced kidney output by ~55% through decreased urine production and increased reabsorption.	

Experimental Protocols

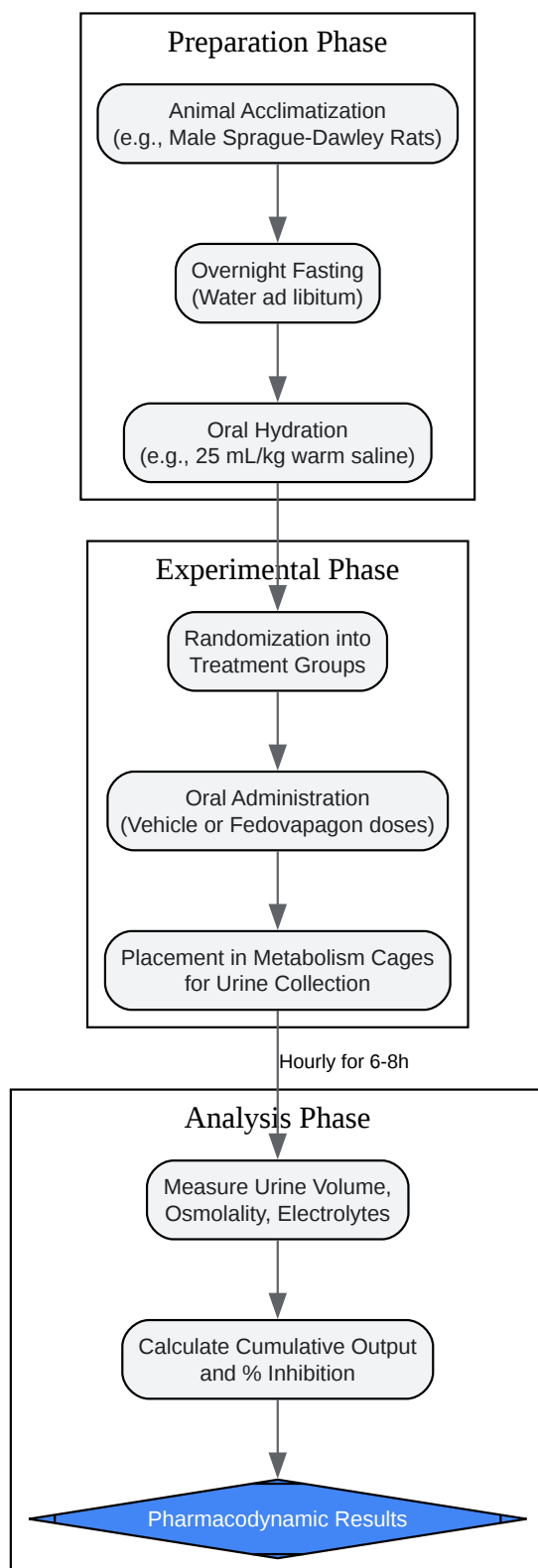
Detailed experimental protocols for the preclinical studies of **Fedovapagon** are not publicly available. The following represents a standard methodology for a water-loaded rat diuresis study, a common model for evaluating V2 receptor agonists.

Representative Protocol: Water-Loaded Rat Diuresis Model

- Animal Model: Male Sprague-Dawley rats, weighing 200-250g.

- **Acclimatization:** Animals are housed for at least one week prior to the experiment with free access to food and water.
- **Fasting:** Animals are fasted overnight before the experiment, with water provided ad libitum.
- **Hydration:** On the day of the experiment, animals are orally hydrated with warm saline (0.9% NaCl) or water at a volume of 25-40 mL/kg.
- **Drug Administration:** **Fedovapagon**, formulated in an appropriate vehicle (e.g., DMSO, PEG300, Tween-80, and saline), is administered orally at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg). A vehicle control group receives the formulation without the active compound.
- **Urine Collection:** Animals are placed in individual metabolism cages. Urine is collected at specified intervals (e.g., every hour for 6-8 hours).
- **Measurements:** The volume of urine for each collection period is recorded. Urine osmolality and electrolyte concentrations (sodium, potassium) may also be measured.
- **Data Analysis:** The cumulative urine output over time is calculated for each treatment group and compared to the vehicle control group. The percentage inhibition of diuresis is determined.

Experimental Workflow



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Caption: General workflow for a preclinical diuresis study.

Pharmacokinetics and Safety

No quantitative pharmacokinetic data (such as C_{max}, T_{max}, AUC, half-life, or oral bioavailability) for **Fedovapagon** in any preclinical species are available in the public literature. Similarly, there is no publicly available information on the safety pharmacology or toxicology profile of **Fedovapagon** in animal models. For a drug to advance to clinical trials, as **Fedovapagon** has, these studies would have been conducted to assess effects on the cardiovascular, respiratory, and central nervous systems, as well as to determine potential target organ toxicities.

Conclusion

Fedovapagon is a selective V2 receptor agonist that has demonstrated the expected antidiuretic effects in preclinical animal models, consistent with its mechanism of action. The available data in rats and mice confirm its activity in reducing urine output. However, a comprehensive preclinical data package, which would include detailed pharmacokinetics, dose-ranging efficacy studies in multiple species, and a full safety and toxicology assessment, is not publicly accessible. The discontinuation of its clinical development may be a contributing factor to the limited availability of this information. This guide provides a summary of the known preclinical findings and offers a framework for the types of studies typically conducted for a compound of this class.

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